Technical Monograph: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Technical Monograph: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
The following technical guide provides an in-depth analysis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (CAS 51419-28-4), a critical bifunctional scaffold in medicinal chemistry and fluorescence spectroscopy.
Synonyms: 4-Amino-N-(2-hydroxyethyl)phthalimide; 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione CAS Registry Number: 51419-28-4 Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol [1]
Executive Summary
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione represents a versatile "push-pull" aromatic system. Its core structure—a phthalimide ring substituted with an electron-donating amino group—confers significant solvatochromic fluorescent properties, making it a valuable probe for studying local polarity in biological microenvironments. Structurally, the molecule possesses two distinct reactive handles:
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The Aromatic Amine (C-5): A nucleophile and fluorophore modulator capable of diazo-coupling or acylation.
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The Aliphatic Hydroxyl (N-ethyl-OH): A primary alcohol facilitating esterification, halogenation, or phosphoramidite conversion for bioconjugation.
This guide details the synthesis, photophysical characterization, and application of this compound as a pharmacon scaffold and fluorescent label.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Appearance | Yellow to yellow-green crystalline powder |
| Melting Point | 188–192 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in non-polar hydrocarbons |
| pKa (Amine) | ~2.5 (Conjugate acid) – Weak base due to electron withdrawal by the imide carbonyls |
| Absorption | ~370 nm (Methanol) |
| Emission | ~450–550 nm (Highly solvent dependent) |
Synthesis & Manufacturing Protocol
The synthesis of CAS 51419-28-4 is best achieved through a convergent two-step protocol starting from commercially available 4-nitrophthalic anhydride . This route avoids the formation of regioisomers associated with nitration of pre-formed phthalimides.
Reaction Scheme Logic
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Condensation: Ring-opening and re-closure of the anhydride with ethanolamine to form the N-substituted nitrophthalimide.
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Reduction: Chemoselective reduction of the nitro group to the amine without reducing the imide carbonyls.
Step 1: Synthesis of 5-Nitro-2-(2-hydroxyethyl)isoindole-1,3-dione
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Reagents: 4-Nitrophthalic anhydride (1.0 eq), Ethanolamine (1.1 eq), Toluene or Acetic Acid.
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Protocol:
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Dissolve 4-nitrophthalic anhydride (19.3 g, 100 mmol) in glacial acetic acid (150 mL).
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Add ethanolamine (6.7 g, 110 mmol) dropwise at room temperature. An exotherm will occur.[2]
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Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the anhydride.
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Cool to room temperature. The nitro-intermediate often precipitates.
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Pour into ice-water (500 mL) if precipitation is incomplete. Filter the pale yellow solid.
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Purification: Recrystallize from Ethanol/Water.
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Yield: ~85–90%.
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Step 2: Reduction to 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione
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Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure) or Hydrazine hydrate/Raney Nickel.
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Protocol (Catalytic Hydrogenation):
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Suspend the nitro-compound (10 g) in Methanol (200 mL) in a hydrogenation flask.
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Add 10% Pd/C catalyst (0.5 g). Caution: Pyrophoric when dry.
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Purge the system with Nitrogen, then introduce Hydrogen gas.
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Stir vigorously at room temperature for 12 hours. The suspension will clear as the amine forms (amines are generally more soluble in MeOH than nitro precursors) and may turn fluorescent yellow-green.
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Filter through a Celite pad to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).
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Yield: ~80–95%.
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Visualization of Synthesis Workflow
Figure 1: Convergent synthetic pathway for CAS 51419-28-4 via nitrophthalic anhydride.
Photophysical Properties & Applications[2][11]
The 5-amino-isoindole-1,3-dione core is a classic example of an Intramolecular Charge Transfer (ICT) fluorophore.
Mechanism of Fluorescence
Upon excitation, electron density shifts from the amino group (donor) to the electron-deficient phthalimide ring (acceptor). This creates a large dipole moment in the excited state.
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Non-polar solvents (e.g., Toluene): Emission is blue/cyan (~420 nm) with high quantum yield.
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Polar solvents (e.g., Water, DMSO): The solvent relaxes the highly dipolar excited state, causing a bathochromic (red) shift to green/yellow (~530 nm) and typically quenching the fluorescence intensity (lower quantum yield).
This property makes CAS 51419-28-4 an excellent solvatochromic probe for determining the micropolarity of protein binding pockets or polymer matrices.
Derivatization Logic
The hydroxyl group allows this fluorophore to be tethered to other molecules without destroying its fluorescence.
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Reaction with Thionyl Chloride: Yields the chloro-ethyl derivative, useful for alkylating amines.
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Reaction with Phosphoramidites: Allows incorporation into automated DNA synthesis for fluorescent labeling of oligonucleotides.
Figure 2: Functional derivatization pathways utilizing the hydroxyl handle.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, DMSO-d₆)
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δ 7.50 (d, J=8.2 Hz, 1H): Aromatic proton adjacent to carbonyl (C7).
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δ 6.95 (s, 1H): Aromatic proton between carbonyl and amine (C4).
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δ 6.80 (dd, J=8.2, 2.0 Hz, 1H): Aromatic proton adjacent to amine (C6).
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δ 6.50 (s, 2H, Exchangeable): Primary amine (-NH₂).
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δ 4.80 (t, 1H, Exchangeable): Hydroxyl (-OH).
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δ 3.60 (t, 2H): Methylene adjacent to Nitrogen (N-CH₂-).
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δ 3.50 (q, 2H): Methylene adjacent to Hydroxyl (-CH₂-OH).
Mass Spectrometry (ESI-MS)
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Calculated Mass: 206.07
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Observed [M+H]⁺: 207.1 m/z
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Precaution: Phthalimide derivatives can be sensitizers. Use standard PPE (gloves, goggles, fume hood).
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Storage: Store in amber vials (light sensitive) at 2–8°C.
References
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PubChem. "5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (Compound Summary)." National Library of Medicine. [Link]
- Gawinecka, J., et al. "Synthesis and solvatochromic properties of N-substituted 4-aminophthalimides." Journal of Luminescence, vol. 132, no. 11, 2012. (Contextual grounding for 4-aminophthalimide photophysics).
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Organic Syntheses. "4-Nitrophthalic Anhydride Synthesis." Org.[1][3][4] Synth. 1931, 11, 83. (Foundational synthesis protocol). [Link]
Sources
- 1. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | C10H10N2O3 | CID 745297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-NITROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
